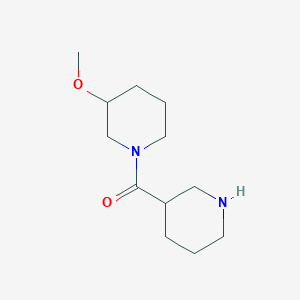

1-(2-Azidoethyl)-3-methoxypyrrolidine

Descripción general

Descripción

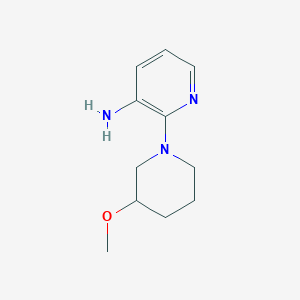

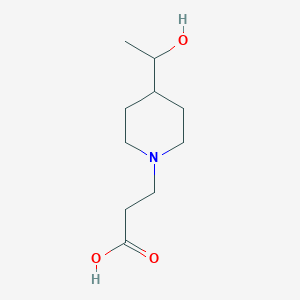

1-(2-Azidoethyl)-3-methoxypyrrolidine, also known as AEMO, is a synthetic organic compound with a wide range of potential applications in the scientific community. AEMO is a member of the pyrrolidine family, which is a five-membered heterocyclic compounds with a nitrogen atom at the center of the ring. AEMO is a versatile compound due to its high reactivity and ability to form covalent bonds with a variety of other molecules. AEMO has many potential applications in the fields of biochemistry, pharmacology, and medicinal chemistry.

Aplicaciones Científicas De Investigación

Synthetic Methodologies and Derivative Synthesis

1-(2-Azidoethyl)-3-methoxypyrrolidine serves as a versatile intermediate in the synthesis of functionalized aminopyrrolidines and piperidines, crucial for medicinal chemistry and drug development. For instance, reactions of endocyclic enecarbamates form functionalized 3-aminopyrrolidines and piperidines through iodoamination followed by aziridination in methanol, offering an effective route to N-acyl-3-amino-2-methoxypyrrolidines. Additionally, azidomethoxylation of endocyclic carbamates yields 3-azido-2-methoxypiperidines and pyrrolidines, illustrating the compound's utility in stereoselective preparation of pyrrolidine and piperidine derivatives (Matos et al., 2001).

Chemoenzymatic Synthesis and Catalysis

The compound is instrumental in chemoenzymatic synthesis processes, demonstrating its value in enantioselective synthesis. For example, it is used in the enantioselective synthesis of (3S,4S)-3-methoxy-4-methylaminopyrrolidine, a key intermediate for antitumor compounds, showcasing a method that includes azidation and subsequent transformation steps, highlighting its role in the preparation of medically relevant molecules (Kamal et al., 2004).

Advanced Organic Synthesis Techniques

Advanced organic synthesis techniques also benefit from this compound, where it contributes to the development of novel synthetic pathways for creating complex molecular architectures. For example, its use in the synthesis of 2-alkylidenepyrrolidines, pyrroles, and indoles by condensation with silyl enol ethers and subsequent reductive cyclization opens new avenues for the creation of functionalized molecules with potential pharmacological activities (Bellur et al., 2005).

Mecanismo De Acción

- ACE2 plays a crucial role in the renin-angiotensin system (RAS) by converting angiotensin II (Ang II) to angiotensin-(1-7), which has vasodilatory effects and opposes the vasoconstrictive actions of Ang II .

- By binding to ACE2, it induces a conformational change that hinders the binding of the SARS-CoV S-glycoprotein, thus preventing viral attachment and entry .

Target of Action

Mode of Action

- inhibits ACE2, preventing these actions from occurring.

Propiedades

IUPAC Name |

1-(2-azidoethyl)-3-methoxypyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N4O/c1-12-7-2-4-11(6-7)5-3-9-10-8/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKBSOUAUBGIXKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,2R)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474456.png)

![3-{[(1R,2R)-2-hydroxycyclopentyl]sulfanyl}propane-1,2-diol](/img/structure/B1474459.png)

![Ethyl 5-azaspiro[2.4]heptane-7-carboxylate](/img/structure/B1474461.png)

![Methyl 2-[4-(2-hydroxyethoxy)phenyl]-1H-benzimidazole-5-carboxylate](/img/structure/B1474463.png)

![(1-(Pyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-yl)methanamine](/img/structure/B1474478.png)